(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide
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Overview
Description
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide is a nucleoside antibiotic isolated from the culture broth of Streptomyces amakusaensis strain KO-8119. These compounds are known for their anticoccidial properties, making them effective against parasitic protozoa such as Eimeria .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide can be synthesized through a series of glycosylation reactions. The key step involves the β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part . The synthetic approach employs glycosyl donors and acceptors under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of cytosaminomycin D involves fermentation of Streptomyces amakusaensis KO-8119. The compound is then isolated from the fermentation broth using solvent extraction, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide has a wide range of scientific research applications:
Mechanism of Action
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide exerts its effects by inhibiting the growth of parasitic protozoa. It targets the protozoan’s cellular machinery, disrupting essential processes such as DNA replication and protein synthesis . The compound binds to specific molecular targets, leading to the inhibition of these pathways and ultimately causing the death of the protozoan .
Comparison with Similar Compounds
Similar Compounds
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide is structurally related to other nucleoside antibiotics such as amicetin, plicacetin, and bamicetin . These compounds share similar glycosylation patterns and exhibit strong antibiotic activities .
Uniqueness
What sets cytosaminomycin D apart is its specific anticoccidial activity. While other nucleoside antibiotics may have broader antibacterial properties, cytosaminomycin D is particularly effective against Eimeria species . This makes it a valuable compound in the field of veterinary medicine for controlling coccidiosis in poultry .
Properties
Molecular Formula |
C23H36N4O8 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+/t12-,13-,14-,16-,17-,18+,19-,20-,22-/m1/s1 |
InChI Key |
BIKHRIBBGRUYFE-MPFXDSPDSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)N(C)C)O)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
Synonyms |
cytosaminomycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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